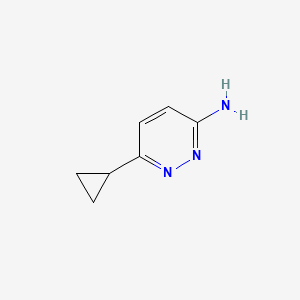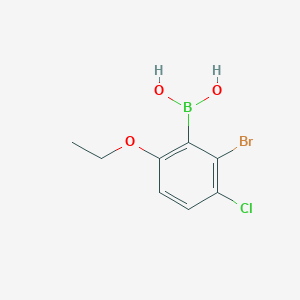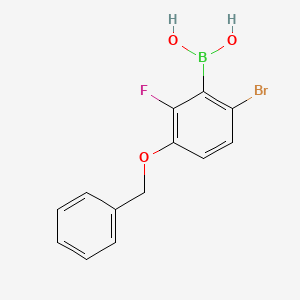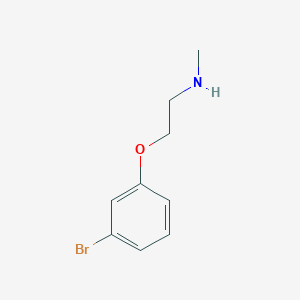
2-(3-Bromophenoxy)-N-methylethanamine
Übersicht
Beschreibung
“2-(3-Bromophenoxy)-N-methylethanamine” is likely a synthetic organic compound. The structure suggests that it contains a bromophenoxy group attached to a methylethanamine group . Similar compounds are often used as building blocks in organic synthesis .
Molecular Structure Analysis
The molecular structure of “2-(3-Bromophenoxy)-N-methylethanamine” would likely include a bromine atom attached to a phenyl ring, which is then attached to an ethanamine group via an oxygen atom .
Wissenschaftliche Forschungsanwendungen
Antioxidant and Acetylcholinesterase Inhibition Properties : Novel bromophenol derivatives, including those related to 2-(3-Bromophenoxy)-N-methylethanamine, have been found to exhibit considerable antioxidant, antiradical, and acetylcholinesterase (AChE) inhibition effects (Öztaşkın et al., 2015).
Carbonic Anhydrase Inhibitory Properties : Bromophenol derivatives have shown inhibitory capacities against human cytosolic carbonic anhydrase II, which suggests potential for the treatment of various medical conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Cross-Methylation of Haloarenes : Bromophenol derivatives have been used in the cross-methylation of haloarenes, demonstrating significant potential in synthetic chemistry (Jaber et al., 2002).
Oxidation in Water Treatment : Studies have investigated the oxidation kinetics of bromophenols like 2-(3-Bromophenoxy)-N-methylethanamine in water treatment, examining the formation of brominated polymeric products and their potential effects (Jiang et al., 2014).
Natural Sources and Derivatives : Bromophenol derivatives have been isolated from natural sources like red algae, with studies exploring their structures and potential biological activities (Zhao et al., 2004).
Synthesis and Bioactivity of Bromophenol Derivatives : The synthesis of bromophenol derivatives and their antibacterial and antifungal activity has been explored, showing the potential for these compounds in pharmaceutical applications (Srinivasulu et al., 2009).
Cellular Antioxidant Effect : Bromophenols from red algae have been studied for their cellular antioxidant effect, demonstrating their potential in biological applications (Olsen et al., 2013).
Eigenschaften
IUPAC Name |
2-(3-bromophenoxy)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-11-5-6-12-9-4-2-3-8(10)7-9/h2-4,7,11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIPCIAJXVJILP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651297 | |
| Record name | 2-(3-Bromophenoxy)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenoxy)-N-methylethanamine | |
CAS RN |
100607-15-6 | |
| Record name | 2-(3-Bromophenoxy)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



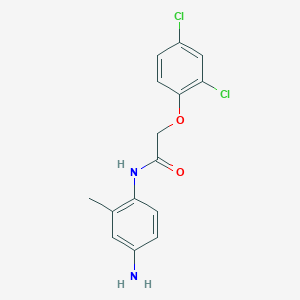
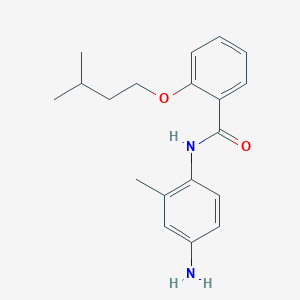
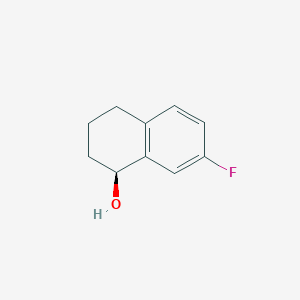
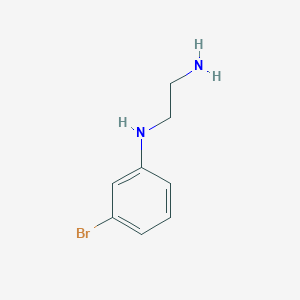
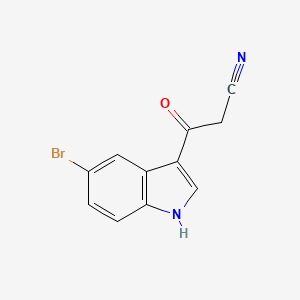
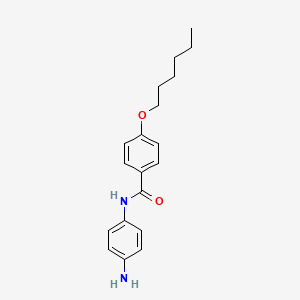
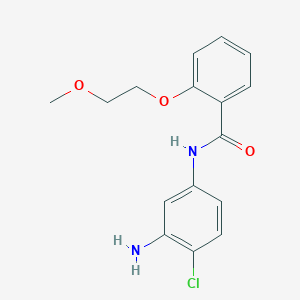
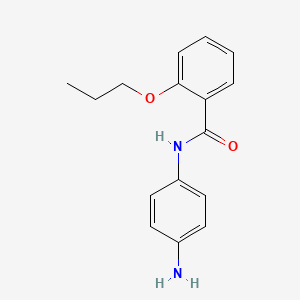
![Methyl 3-[(3-methoxypropyl)amino]propanoate](/img/structure/B1437019.png)
![N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]-N-methylbenzamide](/img/structure/B1437023.png)
